- Copper-Catalyzed Synthesis of α-Keto Amides from Sulfoxonium Ylides, Journal of Organic Chemistry, 2023, 88(13), 8268-8278
Cas no 1228377-92-1 (1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-)
1228377-92-1 structure
Product Name:1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-
كاس عدد:1228377-92-1
وسط:C16H15NO3
ميغاواط:269.295204401016
CID:5599977
Update Time:2023-09-01
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-(4-Morpholinyl)-2-(2-naphthalenyl)-1,2-ethanedione
- 1-Morpholino-2-(naphthalen-2-yl)ethane-1,2-dione
- 1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-
-
- نواة داخلي: 1S/C16H15NO3/c18-15(16(19)17-7-9-20-10-8-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2
- مفتاح Inchi: MROADJBMULNWBV-UHFFFAOYSA-N
- ابتسامات: C1=CC2C=C(C=CC=2C=C1)C(C(=O)N1CCOCC1)=O
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1R:t-BuOK, S:THF, 2 h, reflux; reflux → 0°C
1.2S:THF, 0°C → rt; 3 h, rt
2.1R:O2, C:Cu, C:C5H5N, S:Dioxane, 12 h, 70°C, 1 atm
1.2S:THF, 0°C → rt; 3 h, rt
2.1R:O2, C:Cu, C:C5H5N, S:Dioxane, 12 h, 70°C, 1 atm
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1R:O2, C:Cu(OAc)2, S:DMF, 6 h, 80°C
المراجع
- Cu-Catalyzed aerobic oxidative cleavage of C(sp3)-C(sp3) bond: Synthesis of α-ketoamides, Tetrahedron Letters, 2020, 61(47), 152555
طريقة الإنتاج 3
رد فعل الشرط
1.1R:t-BuOOH, R:H2O, C:I2, C:C5H5N, 10 h, 80°C
1.2R:t-BuOOH, R:NaI, R:H2O, 6 h, rt
1.2R:t-BuOOH, R:NaI, R:H2O, 6 h, rt
المراجع
- One pot synthesis of α-ketoamides from ethylarenes and amines: a metal free difunctionalization strategy, Organic & Biomolecular Chemistry, 2016, 14(48), 11446-11453
طريقة الإنتاج 4
رد فعل الشرط
1.1R:4-DMAP, R:O2, C:Cu2O, S:Xylene, 24 h, 140°C, 101 kPa
المراجع
- Copper-catalyzed oxidative amidation of aryl ketone and its derivatives to form α-keto amides, Youji Huaxue, 2015, 35(9), 1917-1922
طريقة الإنتاج 5
رد فعل الشرط
1.1R:H2O2, C:KI, C:H2SO4, S:DMF, S:H2O, 3 min, 60°C
1.2R:H2O2, S:DMF, S:H2O, 2 h, 60°C
1.2R:H2O2, S:DMF, S:H2O, 2 h, 60°C
المراجع
- A two-step continuous synthesis of α-ketoamides and α-amino ketones from 2° benzylic alcohols using hydrogen peroxide as an economic and benign oxidant, RSC Advances, 2016, 6(30), 25167-25172
طريقة الإنتاج 6
رد فعل الشرط
1.1R:I2, R:O2, C:Dioxane, 16 h, 90°C; 90°C → rt
1.2R:Na2S2O3, S:H2O, rt
1.2R:Na2S2O3, S:H2O, rt
المراجع
- I2-promoted aerobic oxidative coupling of acetophenes with amines under metal-free conditions: facile access to α-ketoamides, RSC Advances, 2016, 6(2), 1503-1507
طريقة الإنتاج 7
رد فعل الشرط
1.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
المراجع
- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations, Journal of Organic Chemistry, 2023, 88(4), 2140-2157
طريقة الإنتاج 8
رد فعل الشرط
1.1R:O2, C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, 80°C
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
المراجع
- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations, Journal of Organic Chemistry, 2023, 88(4), 2140-2157
طريقة الإنتاج 9
رد فعل الشرط
1.1R:p-MeC6H4SO2N3, R:MeNH2, S:H2O, S:EtOH, 25 min, rt
2.1R:O2, C:CuI, S:MeCN, 10 min, 20-25°C, 1 atm
2.2S:MeCN, 3 h, 20-25°C
2.1R:O2, C:CuI, S:MeCN, 10 min, 20-25°C, 1 atm
2.2S:MeCN, 3 h, 20-25°C
المراجع
- Copper-Catalyzed Oxidative Amidation for the Synthesis of α-Ketoamides from α-Diazoketones with Amines Using Oxygen as Oxidant, Asian Journal of Organic Chemistry, 2022, 11(8), e202200264
طريقة الإنتاج 10
رد فعل الشرط
1.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt
المراجع
- From amides to urea derivatives or carbamates with chemospecific C-C bond cleavage at room temperature, Organic Chemistry Frontiers, 2022, 9(5), 1354-1363
طريقة الإنتاج 11
رد فعل الشرط
1.1R:AcOH, R:H2O, C:Cu(OAc)2, S:MeCN, rt
المراجع
- Cu(OAc)2 and acids promoted oxidative cleavage of α-aminocarbonyl compounds with amines: efficient and selective synthesis of 2-t-amino-2-imino-carbonyl and 2-amino-2-oxocarbonyl compds., Tetrahedron Letters, 2020, 61(22), 151913
طريقة الإنتاج 12
رد فعل الشرط
1.1R:4-DMAP, R:O2, C:CuSC.tbd.N, S:PhMe, 10 h, 70°C
المراجع
- Chemoselective C(α)-C(β) bond cleavage of saturated aryl ketones with amines leading to α-ketoamides: a copper-catalyzed aerobic oxidation process with air, Organic Chemistry Frontiers, 2017, 4(12), 2375-2379
طريقة الإنتاج 13
رد فعل الشرط
1.1R:K2CO3, R:O2, C:CuBr, C:Me4-piperidoxyl, S:DMSO, 12 h, 70°C
المراجع
- Copper-TEMPO-catalyzed synthesis of α-ketoamides via tandem sp3C-H aerobic oxidation and amination of phenethyl alcohol derivatives, Organic & Biomolecular Chemistry, 2016, 14(36), 8570-8575
طريقة الإنتاج 14
رد فعل الشرط
1.1R:(PhCO2)2, R:O2, C:Cu(OAc)2, S:DMSO, 15 h, 110°C
المراجع
- Copper-Catalyzed C-N Bond Formation via Oxidative Cross-Coupling of Amines with α-Aminocarbonyl Compounds, Advanced Synthesis & Catalysis, 2016, 358(15), 2385-2391
طريقة الإنتاج 15
رد فعل الشرط
1.1R:Cl(O=)CC(=O)Cl, C:DMF, S:CH2Cl2, > 1 h, rt; rt → 0°C
1.2R:Et3N, cooled; 1 h, rt
1.3R:H2O
1.2R:Et3N, cooled; 1 h, rt
1.3R:H2O
المراجع
- Copper-Catalyzed Synthesis of Azaspirocyclohexadienones from α-Azido-N-arylamides under an Oxygen Atmosphere, Journal of the American Chemical Society, 2010, 132(21), 7266-7267
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Raw materials
- Trimethylsulfoxonium iodide
- 2-Naphthylacetic acid
- 2'-Acetonaphthone
- Tempo
- 2-(naphthalen-2-yl)-2-oxoacetic acid
- 1-naphthalen-2-ylpropan-1-one
- 2-Ethylnaphthalene
- 2-Naphthalene Ethanol
- 2-naphthoyl chloride
- 1-(Naphthalen-2-yl)ethanol
- Ethanone, 1-(2-naphthalenyl)-2-(phenylamino)-
- 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide
- N-(3-Methyl-2-pyridinyl)-α-phenylbenzeneacetamide
- 2-Naphthaleneacetamide, N-2-pyridinyl-
- 1,3-di(naphthalen-2-yl)propane-1,3-dione
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Preparation Products
- N-(3-Methyl-2-pyridinyl)-α-[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]-2-naphthaleneacetamide (2761761-87-7)
- N-(3-Methyl-2-pyridinyl)-4-morpholinecarboxamide (349119-13-7)
- Naphthalene-2-carbaldehyde (66-99-9)
- Morpholin-4-yl(naphthalen-2-yl)methanone (26162-88-9)
- 1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- (1228377-92-1)
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- الوثائق ذات الصلة
-
1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
1228377-92-1 (1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-) منتجات ذات صلة
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
الموردين الموصى بهم
SHOCHEM(SHANGHAI) CO.,lTD
عضو ذهبي
مورد الصين
كميّة كبيرة
PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر
Essenoi Fine Chemical Co., Limited
عضو ذهبي
مورد الصين
مُحْضِر
Shanghai Aoguang Biotechnology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Hubei Cuiyuan Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
مُحْضِر